molecular formula C17H12N4O3 B2747689 (Z)-2-Cyano-3-(furan-2-yl)-N-[4-(2-oxo-1H-imidazol-3-yl)phenyl]prop-2-enamide CAS No. 1798387-75-3

(Z)-2-Cyano-3-(furan-2-yl)-N-[4-(2-oxo-1H-imidazol-3-yl)phenyl]prop-2-enamide

Cat. No. B2747689
CAS RN: 1798387-75-3
M. Wt: 320.308
InChI Key: LMJIRAALSUXJEB-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(furan-2-yl)-N-[4-(2-oxo-1H-imidazol-3-yl)phenyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a derivative of furan and imidazole and has been synthesized using different methods.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : The compound is part of research efforts aimed at synthesizing heterocyclic compounds, which have significant implications in medicinal chemistry and drug design. For instance, studies on the synthesis of 5-aryl(hetaryl)-4-methyl-2-(furan-2-yl)-1H-imidazol-1-oles demonstrate the cyclization of α-furylnitrones in alkaline medium, resulting in the formation of these compounds, highlighting the chemical versatility and potential of furan-containing molecules like the mentioned compound (Os'kina & Tikhonov, 2017).

  • Catalytic Synthesis : Research into the catalytic synthesis of N-propargylcarboxamide derivatives, including those with furan units, showcases the importance of such compounds in the development of new catalytic processes. Studies on cycloisomerization of N-(prop-2-yn-yl)benzamide to 2-phenyl-5-vinylidene-2-oxazoline, for example, underline the role of green solvents and the impact of basic strength of anions on catalyst activity, which could influence the synthesis strategies for similar compounds (Segato et al., 2021).

Potential Biological Activities

  • Antiprotozoal Agents : Derivatives related to the compound , such as 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, have been synthesized and evaluated for their antiprotozoal activities. Such studies indicate the potential of these molecules in treating protozoal infections, with some derivatives showing significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004).

Materials Science Applications

  • Polyimide Synthesis : The incorporation of imidazole, furan, and benzamide units into polyimides demonstrates the relevance of compounds like "(Z)-2-Cyano-3-(furan-2-yl)-N-[4-(2-oxo-1H-imidazol-3-yl)phenyl]prop-2-enamide" in materials science. Novel polyimides synthesized from aromatic diamine containing these units exhibited good thermal stability and solubility in polar organic solvents, showcasing their potential for various industrial applications (Rafiee & Mohagheghnezhad, 2018).

properties

IUPAC Name

(Z)-2-cyano-3-(furan-2-yl)-N-[4-(2-oxo-1H-imidazol-3-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3/c18-11-12(10-15-2-1-9-24-15)16(22)20-13-3-5-14(6-4-13)21-8-7-19-17(21)23/h1-10H,(H,19,23)(H,20,22)/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJIRAALSUXJEB-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)N3C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)N3C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(furan-2-yl)-N-[4-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)phenyl]prop-2-enamide

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